molecular formula C21H28N4O3 B2767460 3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320572-64-1

3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2767460
CAS No.: 2320572-64-1
M. Wt: 384.48
InChI Key: XFVKVUYOPKWRRD-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine moiety, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the piperidine ring.

    Introduction of the pyridazine moiety: The pyridazine ring is introduced through a series of reactions, including nitration and reduction.

    Attachment of the oxazole ring: The oxazole ring is attached to the piperidine ring through a condensation reaction.

    Final assembly: The final compound is assembled by linking the pyridazine and oxazole rings to the piperidine ring through appropriate linkers and under specific reaction conditions.

Industrial production methods for this compound would involve scaling up these reactions, optimizing conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Condensation: Condensation reactions can be used to form new bonds between the compound and other molecules.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, helping to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine include:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-21(2,3)18-6-7-19(23-22-18)27-13-14-8-10-25(11-9-14)20(26)16-12-17(28-24-16)15-4-5-15/h6-7,12,14-15H,4-5,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVKVUYOPKWRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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